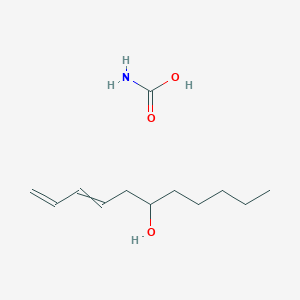
Carbamic acid;undeca-1,3-dien-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid;undeca-1,3-dien-6-ol is a compound that combines the structural features of carbamic acid and a conjugated diene
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid can be synthesized by reacting ammonia with carbon dioxide at low temperatures, yielding ammonium carbamate, which decomposes to carbamic acid . For undeca-1,3-dien-6-ol, synthetic routes often involve the use of dienes and alcohols under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of carbamic acid derivatives typically involves the use of supercritical carbon dioxide and amines in solvents like DMSO . The production of undeca-1,3-dien-6-ol may involve similar methods, with additional steps to ensure the stability and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid;undeca-1,3-dien-6-ol can undergo various chemical reactions, including:
Oxidation: The diene component can be oxidized to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert the diene to a saturated compound.
Substitution: The hydroxyl group in undeca-1,3-dien-6-ol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and halogenating agents for substitution reactions .
Major Products
Major products from these reactions include epoxides, saturated hydrocarbons, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbamic acid;undeca-1,3-dien-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid;undeca-1,3-dien-6-ol involves its interaction with molecular targets such as enzymes and receptors. The diene component can participate in cycloaddition reactions, while the carbamic acid moiety can form hydrogen bonds and ionic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Formamide: Similar in structure but lacks the diene component.
Dithiocarbamate: Contains sulfur atoms, making it more reactive in certain conditions.
Ethyl carbamate: An ester derivative of carbamic acid with different reactivity.
Uniqueness
Carbamic acid;undeca-1,3-dien-6-ol is unique due to its combination of a carbamic acid moiety and a conjugated diene, providing a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
89578-61-0 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
carbamic acid;undeca-1,3-dien-6-ol |
InChI |
InChI=1S/C11H20O.CH3NO2/c1-3-5-7-9-11(12)10-8-6-4-2;2-1(3)4/h3,5,7,11-12H,1,4,6,8-10H2,2H3;2H2,(H,3,4) |
InChI Key |
KXNRFQRHVLLCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=CC=C)O.C(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















